molecular formula C12H15NO5 B14881013 2-Amino-4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid

2-Amino-4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid

Cat. No.: B14881013
M. Wt: 253.25 g/mol
InChI Key: SPKOUKVOQUROEK-UHFFFAOYSA-N
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Description

2-Amino-4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid is an organic compound that belongs to the class of amino acids It features a 3,4-dimethoxyphenyl group attached to a butanoic acid backbone, with an amino group at the second carbon and a keto group at the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with glycine in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a Strecker synthesis, involving the addition of hydrogen cyanide and ammonium chloride, followed by hydrolysis to yield the desired amino acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-oxo-4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid.

    Reduction: Formation of 2-amino-4-(3,4-dimethoxyphenyl)-4-hydroxybutanoic acid.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Amino-4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a precursor to bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of bioactive metabolites. Additionally, its structural features allow it to interact with cellular receptors and enzymes, modulating various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(3,4-dimethoxyphenyl)-4-hydroxybutanoic acid: A reduced form of the compound with a hydroxyl group instead of a keto group.

    2-Amino-4-(3,4-dimethoxyphenyl)-4-oxopentanoic acid: An analog with an extended carbon chain.

    2-Amino-4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid methyl ester: An esterified form of the compound.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an amino group, a keto group, and a 3,4-dimethoxyphenyl moiety makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H15NO5

Molecular Weight

253.25 g/mol

IUPAC Name

2-amino-4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid

InChI

InChI=1S/C12H15NO5/c1-17-10-4-3-7(5-11(10)18-2)9(14)6-8(13)12(15)16/h3-5,8H,6,13H2,1-2H3,(H,15,16)

InChI Key

SPKOUKVOQUROEK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CC(C(=O)O)N)OC

Origin of Product

United States

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